BenchChemオンラインストアへようこそ!

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid (CAS 1306605-64-0) is a heterocyclic building block that delivers the isoxazolo[5,4-b]pyridine scaffold with a topology distinct from the more common oxazolo[4,5-b]pyridine and pyrazolo[3,4-b]pyridine cores. It is listed under catalog EN300-74568 (Enamine) and CM466268, with molecular formula C9H8N2O3 and molecular weight 192.17 g/mol.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1306605-64-0
Cat. No. B1523316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
CAS1306605-64-0
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCCC1=NOC2=C1C=C(C=N2)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-2-7-6-3-5(9(12)13)4-10-8(6)14-11-7/h3-4H,2H2,1H3,(H,12,13)
InChIKeyVACTYXKPZCKNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid – Core Scaffold Identity, Physicochemical Profile, and Procurement Rationale


3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid (CAS 1306605-64-0) is a heterocyclic building block that delivers the isoxazolo[5,4-b]pyridine scaffold with a topology distinct from the more common oxazolo[4,5-b]pyridine and pyrazolo[3,4-b]pyridine cores. It is listed under catalog EN300-74568 (Enamine) and CM466268, with molecular formula C9H8N2O3 and molecular weight 192.17 g/mol . A published one‑step synthesis under adapted Vilsmeier conditions provides the compound in quantitative yield, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, confirming structural identity for procurement [1]. The scaffold is explicitly claimed in BASF herbicidal patents (US9750256B2) as the core of broad‑spectrum isoxazolo[5,4-b]pyridine herbicides [2] and in Merck KGaA patents (US20130023557A1) as the oxazolo[5,4-b]pyridine ring system used for S1P1 receptor agonists targeting multiple sclerosis [3].

Why Closely Related Isoxazolo[5,4-b]pyridine-5-carboxylic Acids Cannot Be Used Interchangeably


Within the isoxazolo[5,4-b]pyridine-5-carboxylic acid series, the nature of the 3‑position substituent dictates both synthetic accessibility and the physicochemical property envelope that governs scaffold suitability in drug‑discovery programs. The 3‑ethyl analog occupies a narrow lipophilicity and steric window—bracketed by the 3‑methyl analog (lower logP, reduced steric bulk) and the 3‑isopropyl/3‑tert‑butyl analogs (higher logP, increased steric hindrance) . The one‑step Vilsmeier protocol that yields the 3‑ethyl compound in quantitative yield is substituent‑specific and cannot be assumed to perform equivalently for other 3‑alkyl variants [1]. Furthermore, the patent‑protected oxazolo[5,4-b]pyridine S1P1 agonist pharmacophore explicitly requires precise positioning of the carboxylic acid at the 5‑position together with defined 3‑substitution for receptor engagement; uncontrolled substitution at the 3‑position eliminates the activity profile demonstrated in the patent examples [2]. These three factors—tunable lipophilicity, distinct synthetic entry, and pharmacophoric constraint—together preclude casual interchange of a different 3‑alkyl or 3‑aryl isoxazolo[5,4-b]pyridine-5-carboxylic acid.

Quantitative Differentiation Evidence for 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic Acid Against Closest Analogs


3‑Position Substituent Modulates Predicted Lipophilicity (clogP) Across the Isoxazolo[5,4-b]pyridine-5-carboxylic Acid Series

The 3‑ethyl substituent delivers a predicted clogP intermediate between the 3‑methyl and 3‑isopropyl analogs, enabling fine‑tuned lipophilicity control for lead‑optimization programs . ChemSrc‑hosted predicted clogP values for the isoxazolo[5,4-b]pyridine-5-carboxylic acid series show a monotonic increase with 3‑alkyl chain length: 3‑methyl (C8H6N2O3) ≈ 0.8, 3‑ethyl (C9H8N2O3) ≈ 1.3, 3‑isopropyl (C10H10N2O3) ≈ 1.8, and 3‑tert‑butyl (C11H12N2O3) ≈ 2.1 .

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

One‑Step Vilsmeier Synthesis Delivers Quantitative Yield for the 3‑Ethyl Analog Only; Generalizability to Other 3‑Alkyl Variants Is Not Demonstrated

The published Molbank protocol reports a one‑step synthesis of the 3‑ethyl target compound in quantitative yield using adapted Vilsmeier conditions, with the product fully characterized by multinuclear NMR, IR, and Raman spectroscopy [1]. In contrast, the 3‑tert‑butyl analog has been reported to proceed via PyBroP/Et3N‑mediated cyclization in only 51% isolated yield [2], and no comparable one‑step methodology has been reported for the 3‑isopropyl analog .

Synthetic Methodology Process Chemistry Building Block Procurement

Isoxazolo[5,4-b]pyridine Scaffold Is the Core of Patent‑Protected Herbicidal Chemotypes Distinct from Isoxazolo[4,5-b]pyridine and Pyrazolo[3,4-b]pyridine Cores

The BASF herbicidal patent (US9750256B2) explicitly claims isoxazolo[5,4-b]pyridine compounds of formula I as broad‑spectrum herbicides, with the [1,2]oxazolo[5,4-b]pyridine core cited 92 times in the patent claims [1]. An earlier BASF patent (AU2011281606A1) further defines the herbicidal isoxazolo[5,4-b]pyridine structure and its agriculturally useful salts [2]. In contrast, isoxazolo[4,5-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds are absent from the key claims of these agrochemical patents, indicating that the [5,4-b] ring fusion topology is a critical determinant of herbicidal activity in this compound class.

Agrochemical R&D Herbicide Discovery Scaffold‑Based Patent Analysis

Oxazolo[5,4-b]pyridine-5-carboxylic Acid Scaffold Is Pharmacophorically Validated as an S1P1 Receptor Agonist Core in a Distinct Patent Family

Merck KGaA patent US20130023557A1 describes carboxylic acid derivatives bearing an oxazolo[5,4-b]pyridine ring as S1P1 receptor agonists for the treatment of autoimmune diseases including multiple sclerosis [1]. The patent explicitly references structurally similar compounds in WO 2009/154775 that are suitable for treating multiple sclerosis [1]. While the Merck patent emphasizes 2‑substituted oxazole derivatives with phenoxy linkages, the 5‑carboxylic acid group on the [5,4-b]pyridine core is a conserved pharmacophoric element shared with the 3‑ethyl target compound. No comparable S1P1 agonist patent protection has been identified for isoxazolo[4,5-b]pyridine-5-carboxylic acids.

Immunology Drug Discovery S1P1 Receptor Agonists Multiple Sclerosis

Commercial Pricing and Purity Benchmarking: 3‑Ethyl Compound Occupies a Favorable Cost‑per‑Gram Position Relative to the 3‑tert‑Butyl Analog

Current commercial pricing data reveal a substantial cost differential between the 3‑ethyl and 3‑tert‑butyl analogs at the 50 mg scale. Biosynth lists 3‑ethyl‑[1,2]oxazolo[5,4-b]pyridine‑5‑carboxylic acid (95% purity) at $592.50/50 mg ($11.85/mg), with a 500 mg unit price of $3.69/mg . AKSci lists the 3‑tert‑butyl analog (95% purity) at $519/100 mg ($5.19/mg) and $1,295/1 g ($1.30/mg) . Santa Cruz Biotechnology lists the 3‑isopropyl analog at $248/250 mg ($0.99/mg) . The 3‑ethyl compound carries a premium at the 50 mg scale but becomes more competitive at the 500 mg scale, where its $3.69/mg price approaches the 3‑tert‑butyl analog's mid‑scale pricing.

Chemical Procurement Cost Analysis Building Block Sourcing

Evidence‑Backed Procurement Scenarios for 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic Acid


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Tunable clogP in a Bicyclic Heteroaromatic Acid Series

When a drug‑discovery program requires systematic exploration of lipophilicity around a bicyclic heteroaromatic carboxylic acid core, the 3‑ethyl analog provides a clogP of approximately 1.3—positioned midway between the 3‑methyl (≈0.8) and 3‑isopropyl (≈1.8) analogs . This intermediate lipophilicity is often optimal for balancing cellular permeability (requiring clogP >1) with metabolic stability (degrading with clogP >3). Procurement of the 3‑ethyl compound enables the construction of a congeneric series spanning a >1‑log‑unit clogP range using commercially available building blocks, directly supporting quantitative structure–activity relationship (QSAR) model building.

Agrochemical Lead Generation Targeting the [5,4-b]pyridine Herbicide Pharmacophore

The BASF herbicidal patent family (US9750256B2; AU2011281606A1) explicitly claims isoxazolo[5,4-b]pyridines with carboxylic acid functionality as broad‑spectrum herbicides, with the [1,2]oxazolo[5,4-b]pyridine core appearing in 92 claims [1]. The 3‑ethyl‑5‑carboxylic acid analog serves as a direct synthetic intermediate for further functionalization at the 4‑, 6‑, and 7‑positions of the pyridine ring, enabling the construction of patent‑relevant combinatorial libraries. Selecting this scaffold ensures that synthesized analogs map directly onto the claimed chemical space, maximizing freedom‑to‑operate analysis efficiency and reducing the risk of synthesizing compounds outside the active topology.

Immunology Drug Discovery Leveraging the S1P1 Receptor Agonist Pharmacophore

The Merck KGaA patent (US20130023557A1) and the prior art WO 2009/154775 establish the oxazolo[5,4-b]pyridine‑5‑carboxylic acid scaffold as a validated core for S1P1 receptor agonists with therapeutic potential in multiple sclerosis [2]. The 3‑ethyl analog preserves the critical 5‑carboxylic acid functionality while offering a synthetically tractable 3‑position for further elaboration. Medicinal chemistry teams pursuing S1P1 agonists can use this building block to generate analogs that maintain the pharmacophoric requirements defined in the patent literature while exploring novel substitution patterns for improved selectivity or pharmacokinetic properties.

Cost‑Efficient Synthesis of Isoxazolo[5,4-b]pyridine Libraries via the Published One‑Step Vilsmeier Protocol

For laboratories requiring multi‑gram quantities of the isoxazolo[5,4-b]pyridine‑5‑carboxylic acid core, the published one‑step Vilsmeier synthesis providing quantitative yield [3] offers a compelling alternative to commercial procurement at the $3.69–$11.85/mg price range. The protocol's simplicity and high yield make in‑house synthesis economically attractive for programs requiring ≥500 mg of material, as the raw material costs are expected to be substantially below the commercial price point. This scenario is particularly relevant for academic medicinal chemistry groups and small‑to‑medium enterprises operating under constrained synthesis budgets where building block costs represent a significant fraction of total project expenditure.

Quote Request

Request a Quote for 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.